5-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one

Description

Systematic Nomenclature and Structural Identification

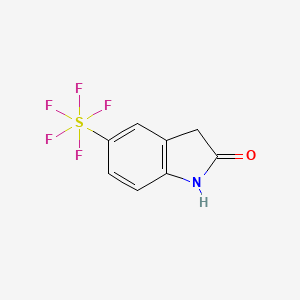

The systematic nomenclature of 5-(pentafluorosulfanyl)-1,3-dihydro-indol-2-one follows International Union of Pure and Applied Chemistry guidelines, with the compound formally designated as 5-(pentafluoro-λ⁶-sulfanyl)-1,3-dihydroindol-2-one. The structural identification relies on the characteristic oxindole framework, which consists of a benzene ring fused to a five-membered lactam ring, with the pentafluorosulfanyl substituent positioned at the 5-position of the benzene ring.

The molecular structure exhibits several distinctive features that contribute to its chemical behavior and potential applications. The pentafluorosulfanyl group adopts a square pyramidal geometry around the sulfur center, with the sulfur atom positioned apically and the five fluorine atoms occupying the basal positions. This geometric arrangement imparts significant steric bulk and electronic effects to the molecule.

The compound demonstrates remarkable structural complexity due to the presence of the pentafluorosulfanyl functional group. This substituent possesses unique electronic properties, including high electronegativity (σₚ = 0.53, σₘ = 0.43) and substantial dipole moment, which significantly influence the overall molecular behavior. The pentafluorosulfanyl group exhibits greater electron-withdrawing capacity compared to the trifluoromethyl group, making it an attractive bioisostere for medicinal chemistry applications.

Spectroscopic characterization of 5-(pentafluorosulfanyl)-1,3-dihydro-indol-2-one reveals distinctive features attributable to the pentafluorosulfanyl substituent. The ¹⁹F nuclear magnetic resonance spectrum typically displays characteristic patterns for the pentafluorosulfanyl group, with the axial fluorine appearing as a quartet and the four equatorial fluorines manifesting as a doublet. These spectroscopic signatures provide reliable means for structural confirmation and purity assessment.

Historical Development in Heterocyclic Chemistry

The historical development of pentafluorosulfanyl-containing heterocycles, including 5-(pentafluorosulfanyl)-1,3-dihydro-indol-2-one, traces back to the early 1960s when scientists first began systematic investigations of the pentafluorosulfanyl moiety. Initial research efforts focused on the fundamental properties of this functional group, recognizing its potential as a highly electron-withdrawing substituent with unique steric and electronic characteristics.

The evolution of synthetic methodologies for pentafluorosulfanyl-containing compounds has been marked by significant challenges related to reagent availability and reaction conditions. Early synthetic approaches relied heavily on pentafluorosulfanyl chloride and pentafluorosulfanyl bromide as primary reagents, but these compounds presented substantial practical limitations due to their difficult synthesis, high cost, and requirement for specialized vacuum line techniques. These constraints significantly hindered the widespread adoption of pentafluorosulfanyl chemistry in synthetic organic chemistry.

The breakthrough in pentafluorosulfanyl chemistry came with the development of more accessible reagents and improved synthetic methodologies. The introduction of vicarious nucleophilic substitution reactions represented a significant advancement, enabling the efficient preparation of pentafluorosulfanyl-containing indoles and oxindoles from readily available starting materials. This methodology involves the substitution of nitro groups in pentafluorosulfanyl-substituted nitrobenzenes with various nucleophiles, followed by cyclization reactions to form the desired heterocyclic products.

Recent developments have focused on radical addition strategies employing pentafluorosulfanyl chloride under controlled conditions. These approaches have enabled the synthesis of 2-pentafluorosulfanyl-indoles through radical addition to alkynyl systems followed by cyclization reactions. The telescoped sequences developed for these transformations have made gram-scale synthesis feasible, representing a significant advancement in the practical accessibility of pentafluorosulfanyl-containing heterocycles.

The emergence of pentafluorosulfanyl-containing compounds in medicinal chemistry has been driven by their potential as bioisosteres for established functional groups. The pentafluorosulfanyl group has been recognized as an effective replacement for trifluoromethyl, tert-butyl, halogen, and nitro groups, offering unique advantages in terms of metabolic stability and physicochemical properties. This bioisosteric utility has positioned pentafluorosulfanyl-containing heterocycles as valuable scaffolds for drug discovery programs.

Contemporary research has demonstrated the successful application of pentafluorosulfanyl-containing compounds in various therapeutic areas. Studies have shown that pentafluorosulfanyl analogues of clinically used disease-modifying antirheumatic drugs, including Teriflunomide and Leflunomide, exhibit improved inhibition of human dihydroorotate dehydrogenase compared to the parent compounds. These findings highlight the potential of pentafluorosulfanyl substitution to enhance biological activity while maintaining favorable pharmacological profiles.

The synthetic methodology for 5-(pentafluorosulfanyl)-1,3-dihydro-indol-2-one specifically has evolved through the application of established pentafluorosulfanyl chemistry principles to the oxindole framework. The compound can be accessed through vicarious nucleophilic substitution of ethyl chloroacetate with nitro-pentafluorosulfanyl benzenes, followed by nitro group reduction and thermal cyclization to form the lactam ring. This approach represents an efficient synthetic route that leverages the established chemistry of pentafluorosulfanyl-containing aromatics.

Propriétés

IUPAC Name |

5-(pentafluoro-λ6-sulfanyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5NOS/c9-16(10,11,12,13)6-1-2-7-5(3-6)4-8(15)14-7/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTJFKEQDICBPJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)S(F)(F)(F)(F)F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 5-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one is part of a class of indole derivatives that have garnered attention for their diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, focusing on its pharmacological effects and mechanisms of action.

Overview of the Pentafluorosulfanyl Group

The pentafluorosulfanyl group (SF₅) is characterized by its high stability and unique physicochemical properties. It exhibits strong polarity and lipophilicity, making it an attractive modification in medicinal chemistry. The incorporation of the SF₅ group into organic molecules has been shown to enhance biological activity, particularly in the context of kinase inhibition and antimicrobial properties .

Synthesis of 5-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one

The synthesis of 5-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one typically involves a Knoevenagel condensation reaction or other multicomponent reactions that facilitate the introduction of the SF₅ moiety into the indole framework. Recent studies have successfully synthesized various derivatives with the SF₅ group at different positions on the indole ring, allowing for a systematic evaluation of their biological activities .

Antimicrobial Properties

Research has demonstrated that derivatives of 1,3-dihydro-indol-2-one exhibit significant antimicrobial activity. For instance, compounds with the SF₅ group have shown efficacy against a range of pathogens including:

- Bacteria : Effective against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.

- Fungi : Displayed antifungal activity against Candida albicans and Aspergillus niger.

- Tuberculosis : Some derivatives have been tested for anti-tubercular activity against Mycobacterium tuberculosis H37Rv .

The following table summarizes the antimicrobial activities observed in various studies:

| Pathogen | Activity Detected | Reference |

|---|---|---|

| Escherichia coli | Yes | |

| Staphylococcus aureus | Yes | |

| Klebsiella pneumoniae | Yes | |

| Candida albicans | Yes | |

| Aspergillus niger | Yes | |

| Mycobacterium tuberculosis | Yes |

Kinase Inhibition

The pentafluorosulfanyl group has been linked to enhanced kinase inhibition. Studies have shown that compounds like 5-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one can inhibit various kinases with notable potency. For example, biochemical assays indicated low nanomolar IC₅₀ values against receptor tyrosine kinases such as PDGFRα and VEGFR3 .

The following table details the IC₅₀ values for selected kinases:

| Kinase | Compound ID | IC₅₀ (M) |

|---|---|---|

| PDGFRα | 10 | 1.76 × 10⁻⁵ |

| VEGFR3 | 11 | < 1 × 10⁻⁹ |

| AAK1 | 12 | 1.0 × 10⁻⁶ |

These findings suggest that the SF₅ moiety not only enhances binding affinity but also contributes to selective inhibition over mammalian kinases, which is crucial for reducing side effects in therapeutic applications .

Case Studies

Several case studies have highlighted the potential applications of 5-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one in drug discovery:

- Antitubercular Agents : A study synthesized several derivatives and assessed their activity against tuberculosis. The results indicated promising candidates for further development as antitubercular agents .

- Insecticides : Compounds containing the SF₅ group have shown insecticidal properties, making them candidates for agricultural applications. For instance, they were tested against larvae of Plutella xylostella, demonstrating significant feeding inhibition .

Applications De Recherche Scientifique

Synthesis and Structural Characteristics

The synthesis of 5-(pentafluorosulfanyl)-1,3-dihydro-indol-2-one involves several methodologies that leverage the reactivity of the pentafluorosulfanyl group. The compound can be synthesized through various reactions such as the Knoevenagel condensation, where it is reacted with aldehydes to produce oxindole derivatives that exhibit diverse biological activities .

Antimicrobial Properties

Research has shown that derivatives of 1,3-dihydro-indol-2-one exhibit significant antimicrobial properties. For instance, compounds similar to 5-(pentafluorosulfanyl)-1,3-dihydro-indol-2-one have demonstrated activity against various pathogens including bacteria and fungi. In vitro studies have confirmed their effectiveness against strains such as Escherichia coli and Candida albicans .

Anticancer Potential

The indole framework is well-known for its anticancer properties. Compounds containing the pentafluorosulfanyl moiety have been explored for their potential as kinase inhibitors, which play a crucial role in cancer cell signaling pathways. The introduction of the pentafluorosulfanyl group enhances the lipophilicity and metabolic stability of these compounds, potentially leading to improved efficacy against cancer cells .

Kinase Inhibitors

A study focused on synthesizing a series of kinase inhibitors containing a pentafluorosulfanyl moiety demonstrated promising results in inhibiting various kinases involved in cancer progression. These compounds were evaluated for their potency and selectivity against specific kinase targets, revealing a significant correlation between the presence of the pentafluorosulfanyl group and enhanced inhibitory activity .

Antiviral Activity

Another area of investigation involves the antiviral properties of indole derivatives. Compounds derived from 5-(pentafluorosulfanyl)-1,3-dihydro-indol-2-one have shown potential in inhibiting viral replication mechanisms, particularly against HIV and other viral pathogens. This highlights the versatility of this compound class in addressing infectious diseases .

Comparative Data Table

| Property/Activity | 5-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one | Related Compounds |

|---|---|---|

| Antimicrobial Activity | Effective against E. coli, C. albicans | Other indole derivatives |

| Kinase Inhibition | Potent against multiple kinases | Known kinase inhibitors |

| Antiviral Activity | Promising results against HIV | Other antiviral indoles |

| Synthesis Method | Knoevenagel condensation | Various synthetic routes |

Comparaison Avec Des Composés Similaires

Key Observations:

Synthetic Yields : The SF₅-substituted derivatives exhibit moderate-to-high yields (65–90%) under microwave conditions , whereas nitro- or fluoro-substituted analogs achieve similar yields via conventional methods .

Reactivity: The SF₅ group’s steric bulk and electron-withdrawing nature necessitate optimized conditions (e.g., microwave irradiation) for efficient coupling reactions . In contrast, smaller substituents like F or NO₂ allow milder conditions .

Isomer Effects : The 5-SF₅ isomer shows higher reactivity in forming kinase inhibitors compared to the 6-SF₅ analog, likely due to spatial alignment with target binding pockets .

Physicochemical Properties

- Lipophilicity : The SF₅ group increases logP values by ~2 units compared to H or F substituents, improving membrane permeability .

- Metabolic Stability : SF₅ derivatives resist oxidative metabolism better than their nitro or methoxy counterparts, as evidenced by longer half-lives in hepatic microsomal assays .

Méthodes De Préparation

Starting Materials and General Strategy

The synthesis of 5-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one typically begins with commercially available or synthesized SF5-substituted oxindoles. These oxindoles serve as key intermediates for further elaboration into the target compound. The pentafluorosulfanyl group is known for its strong electronegativity, high lipophilicity, and stability, which are critical for the compound's desired properties.

Knoevenagel Condensation Reaction

A pivotal method employed in the preparation of 5-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one and its derivatives is the Knoevenagel condensation. This reaction involves the condensation of SF5-substituted oxindoles with various aldehydes under mild conditions, often facilitated by microwave irradiation to enhance reaction rates and yields.

-

- Use of 5-SF5-substituted oxindoles as substrates.

- Aldehydes as electrophilic partners.

- Microwave-mediated heating to accelerate the condensation.

- Solvents and catalysts vary depending on substrate and desired selectivity.

-

- Formation of 3-methylidene-1H-indol-2(3H)-ones substituted with the SF5 group at the 5-position.

- The reaction typically yields compounds with high purity and defined stereochemistry (Z-configuration), confirmed by spectroscopic and crystallographic methods.

This method has been demonstrated to be efficient in producing a series of SF5-substituted indol-2-one derivatives with potential biological activities, including kinase inhibition.

Catalytic Multicomponent Reactions

Another approach involves multicomponent reactions such as the Biginelli reaction catalyzed by calcium chloride (CaCl2). This method allows the construction of substituted indol-2-one derivatives in a one-pot synthesis, incorporating the SF5 group through appropriately functionalized precursors.

- Key Features:

- One-pot synthesis enhancing operational simplicity.

- Use of CaCl2 as a catalyst to promote condensation steps.

- Formation of 5-substituted 1,3-dihydro-2H-indol-2-one derivatives, including SF5-substituted analogs.

- The products are characterized by elemental analysis, IR, NMR (1H and 13C), and mass spectrometry to confirm structure and purity.

Characterization and Purification

The synthesized 5-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one compounds are characterized comprehensively:

-

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm structural integrity and substitution pattern.

- Mass Spectrometry (MS) for molecular weight confirmation.

- Infrared (IR) spectroscopy to identify functional groups.

-

- Chromatographic techniques are used to separate stereoisomers and remove impurities, ensuring high purity for biological testing and further applications.

Summary Table of Preparation Methods

Research Findings and Implications

The Knoevenagel condensation method has been shown to produce 5-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one derivatives with potent biological activities, including kinase inhibition in the nanomolar range, indicating the synthetic approach's relevance for drug discovery.

Multicomponent reactions provide a versatile platform for synthesizing diverse SF5-substituted indol-2-one derivatives with potential antimicrobial and antiviral activities, highlighting the synthetic flexibility and applicability of these methods.

The incorporation of the SF5 group via these synthetic routes enhances the compound's chemical stability and lipophilicity, which are advantageous for medicinal chemistry applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one?

- Methodological Answer : The compound is synthesized via microwave-assisted condensation. A representative procedure involves reacting 5-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one (0.5 mmol) with pyrrole-2-carboxaldehyde (0.6 mmol) in ethanol under microwave irradiation (150°C, 30 min) with catalytic piperidine. Post-reaction, the crude mixture is extracted with ethyl acetate, washed with water/brine, dried (MgSO₄), and purified via silica gel chromatography (3:7 hexane/diethyl ether). Crystallization in CH₂Cl₂/hexane yields orange crystals (65% yield) .

- Key Data :

| Parameter | Value/Description |

|---|---|

| Reaction Temperature | 150°C |

| Reaction Time | 30 minutes |

| Solvent System | Ethanol |

| Purification | Silica gel chromatography |

| Yield | 65% |

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR (DMSO-d₆, 500/126 MHz) to confirm structure via characteristic peaks (e.g., δ = 13.22 ppm for NH groups). High-resolution mass spectrometry (HRMS-ESI) validates molecular mass (observed m/z: 337.0431 vs. calculated: 337.0429). Elemental analysis ensures purity (e.g., C: 46.55% vs. theoretical 46.43%) . For crystallography, deposit data in the Cambridge Crystallographic Data Centre (CCDC) (e.g., CCDC 154150) .

Q. How can researchers address solubility and stability challenges during experimental workflows?

- Methodological Answer :

- Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution. For NMR, DMSO-d₆ is effective .

- Stability : Store at -20°C under inert atmosphere (argon/nitrogen). Avoid prolonged exposure to light or moisture.

- Handling : Conduct reactions in anhydrous conditions with molecular sieves if sensitive to water .

Advanced Research Questions

Q. How does the pentafluorosulfanyl (SF₅) group influence biological activity compared to other substituents?

- Methodological Answer : The SF₅ group enhances metabolic stability and lipophilicity, improving membrane permeability. Structure-activity relationship (SAR) studies on indolin-2-one analogs show that electron-withdrawing groups (e.g., SF₅, Cl) at position 5 increase tubulin polymerization inhibition (IC₅₀ = 0.5–0.9 µM in prostate cancer cells). Compare analogs using cytotoxicity assays (MTT) and cell cycle analysis (flow cytometry) to quantify G₂/M phase arrest .

- SAR Data :

| Substituent (Position 5) | IC₅₀ (µM) | Tubulin Inhibition |

|---|---|---|

| SF₅ | 0.5–0.9 | High |

| Cl | 1.2–1.8 | Moderate |

| OCH₃ | >5.0 | Low |

Q. What computational strategies are effective for studying binding interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use Molecular Operating Environment (MOE) to dock the compound into the colchicine-binding site of tubulin (PDB: 1SA0). Optimize force fields (AMBER) and score binding poses with London dG .

- MD Simulations : Run 100 ns simulations (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bonding networks .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., PC-3 prostate carcinoma) and culture conditions (RPMI-1640, 10% FBS).

- Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., paclitaxel).

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to validate significance (p < 0.05) .

Q. How to design analogs with improved pharmacokinetic properties?

- Methodological Answer :

- Substituent Modification : Introduce trifluoromethyl (CF₃) or sulfonamide groups at position 3 to enhance solubility.

- Prodrug Strategies : Synthesize acetylated derivatives for improved oral bioavailability.

- In Silico Screening : Predict logP and aqueous solubility using QikProp (Schrödinger Suite) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.